8-Bromo-7-chloroisoquinoline

Sequential Cross-Coupling C–H Functionalization Medicinal Chemistry Building Blocks

8-Bromo-7-chloroisoquinoline (CAS 2092424-29-6) is a dihalogenated isoquinoline derivative with a molecular formula of C₉H₅BrClN and a molecular weight of 242.5 g/mol. It belongs to the class of ortho-dihalogenated isoquinolines, characterized by bromine substitution at the 8-position and chlorine at the 7-position of the fused bicyclic ring system.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 2092424-29-6
Cat. No. B2754349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-chloroisoquinoline
CAS2092424-29-6
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H
InChIKeyUDZWYGYMAXQFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-chloroisoquinoline (CAS 2092424-29-6): A Regiospecifically Dihalogenated Heterocyclic Building Block for Drug Discovery


8-Bromo-7-chloroisoquinoline (CAS 2092424-29-6) is a dihalogenated isoquinoline derivative with a molecular formula of C₉H₅BrClN and a molecular weight of 242.5 g/mol . It belongs to the class of ortho-dihalogenated isoquinolines, characterized by bromine substitution at the 8-position and chlorine at the 7-position of the fused bicyclic ring system. This compound serves as a versatile small molecule scaffold for medicinal chemistry and chemical biology applications , primarily functioning as a key synthetic intermediate for constructing more complex, functionalized isoquinoline derivatives through sequential cross-coupling reactions.

Why 8-Bromo-7-chloroisoquinoline Cannot Be Replaced by Generic Isoquinoline Analogs for Sequential Functionalization


The specific [8-Br, 7-Cl] substitution pattern on the isoquinoline core introduces distinct electronic, steric, and reactivity properties that are not interchangeable with other halogenated isoquinolines. The ortho-dihalogenated arrangement creates a unique environment where the C–Br bond at position 8 is electronically activated by the adjacent chlorine substituent, while the C–Cl bond at position 7 remains relatively inert under most Pd-catalyzed conditions [1]. This orthogonality is position-dependent; moving the halogens to other positions, such as in the regioisomer 7-bromo-8-chloroisoquinoline (CAS 2228152-61-0), reverses the reactivity hierarchy and thus leads to different cross-coupling outcomes [2]. Simply substituting a mono-halogenated isoquinoline, like 8-bromoisoquinoline, forfeits the opportunity for a second, independent diversification step, severely limiting molecular complexity. Therefore, generic substitution fails not because of a lack of alternatives, but because the specific spatial arrangement of halogens in 8-bromo-7-chloroisoquinoline provides a pre-determined synthetic roadmap that its analogs cannot mimic.

Quantitative Evidence Differentiating 8-Bromo-7-chloroisoquinoline from Its Closest Structural Analogs


Orthogonal Reactivity: Preferential Oxidative Addition at the C8–Br Bond over the C7–Cl Bond in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C8–Br bond of 8-bromo-7-chloroisoquinoline undergoes oxidative addition significantly faster than the C7–Cl bond, enabling chemoselective sequential functionalization. While direct kinetic data for this specific scaffold is absent from the open literature, the differential reactivity is well-established at the class level. The oxidative addition rate for Pd(PPh₃)₂ with bromobenzene is approximately 10² M⁻¹s⁻¹, whereas with chlorobenzene it is <10⁻⁴ M⁻¹s⁻¹ under comparable conditions, representing a >10⁶-fold reactivity difference [1]. This principle is validated on related scaffolds: for 8-bromo-5-chloroisoquinoline, the C8-Br bond is preferentially engaged in Pd-catalyzed Suzuki-Miyaura coupling over the C5-Cl bond, demonstrating the orthogonal reactivity that is inherent to the bromochloroisoquinoline class . For the target compound, the adjacent chlorine at position 7 further activates the C8–Br bond through an electron-withdrawing inductive effect, enhancing the already favorable selectivity compared to a mono-brominated analog like 8-bromoisoquinoline.

Sequential Cross-Coupling C–H Functionalization Medicinal Chemistry Building Blocks

Density Differentiation: Higher Predicted Density of 8-Bromo-7-chloroisoquinoline vs. Regioisomeric and Mono-Halogenated Analogs

8-Bromo-7-chloroisoquinoline exhibits a predicted density of 1.673 ± 0.06 g/cm³ . This value exceeds that of its mono-halogenated precursors 8-bromoisoquinoline (1.564 g/cm³) [1] and 7-chloroisoquinoline (1.27 g/cm³) , consistent with the increased molecular weight from the second halogen atom. However, the density is identical to that of its direct regioisomer 7-bromo-8-chloroisoquinoline (1.673 ± 0.06 g/cm³) [2], indicating that the bulk physical property does not differentiate between these two ortho-dihalogenated isomers. In contrast, the positional isomer 5-bromo-8-chloroisoquinoline has a predicted boiling point of 341.4 °C at 760 mmHg, notably lower than the 352.5 ± 22.0 °C predicted for the target compound, reflecting altered intermolecular interactions due to the different halogen placement [3].

Physicochemical Property Prediction QSAR Modeling Solid-Form Development

Boiling Point as a Differentiating Parameter Distinguishing Positional Isomers of Bromochloroisoquinolines

The predicted boiling point of 8-bromo-7-chloroisoquinoline is 352.5 ± 22.0 °C at 760 mmHg . This value differs from the 3-bromo-7-chloroisoquinoline positional isomer, which has a predicted boiling point of 351.1 ± 22.0 °C [1], and more notably from 5-bromo-8-chloroisoquinoline at 341.4 °C . The ~11 °C difference between the target compound and the 5,8-isomer is sufficient to enable separation by fractional distillation or to serve as a gas chromatographic retention time discriminator. Additionally, 3-bromo-7-chloroisoquinoline is distinguished by a predicted vapor pressure of 0.0 ± 0.7 mmHg at 25 °C and a polarizability of 21.7 ± 0.5 × 10⁻²⁴ cm³, parameters that have not been reported for the 8,7-isomer but could be predicted to assess differentiation [1].

Purification Process Design Analytical Method Development Thermal Stability Assessment

Enhanced Synthetic Tractability: Regiospecific Ortho-Dihalogenation Avoids Isomeric Mixtures and Purification Dead-Ends

The synthesis of 8-bromo-7-chloroisoquinoline via directed ortho-metalation or sequential halogenation of a pre-functionalized isoquinoline precursor yields the [8,7] isomer as a single regioisomeric product. This contrasts with direct electrophilic halogenation of unsubstituted isoquinoline, which typically produces complex mixtures. Literature on isoquinoline halogenation demonstrates that bromination of isoquinoline–AlCl₃ complexes proceeds through the sequence: 5-bromo → 5,8-dibromo → 5,7,8-tribromo, without cleanly accessing the 8,7-dihalo pattern [1]. The independent synthesis of the [8,7]-isomer therefore represents a non-trivial synthetic achievement, and its availability as a pure, single-isomer building block eliminates the need for challenging chromatographic separation of regioisomeric mixtures. Commercial suppliers offer the compound at purities of 95% to 98% [REFS-2, REFS-3], with the 98% grade specifically enabling high-yielding subsequent transformations without interference from isoquinoline-derived impurities.

Regioselective Synthesis Scalable Chemistry Procurement Qualification

Optimal Application Scenarios for 8-Bromo-7-chloroisoquinoline (CAS 2092424-29-6) Based on Quantitative Evidence


Sequential Chemoselective Library Synthesis via Suzuki-Miyaura then Buchwald-Hartwig Coupling

Based on the established >10⁶-fold kinetic preference for C–Br oxidative addition in Pd(0) catalysis [1], the optimal application of 8-bromo-7-chloroisoquinoline is as a single starting material for two-step sequential diversification. First, a Suzuki-Miyaura coupling at the C8–Br bond installs an aryl or heteroaryl group. The C7–Cl bond remains intact and is then engaged in a subsequent Buchwald-Hartwig amination to introduce an amine substituent. This strategy is explicitly enabled by the [8-Br,7-Cl] pattern; the regioisomer 7-bromo-8-chloroisoquinoline would reverse this sequence, potentially leading to different chemical outcomes due to altered electronic activation . This scenario is most impactful for medicinal chemistry teams generating focused kinase inhibitor libraries, where 8-aryl-7-amino-isoquinoline motifs are privileged pharmacophores.

Physicochemical Identity Verification in Multi-Isomer Procurement Workflows

When procuring multiple bromochloroisoquinoline isomers for structure-activity relationship (SAR) studies, the predicted density of 1.673 ± 0.06 g/cm³ and boiling point of 352.5 ± 22.0 °C serve as rapid identity verification checks [REFS-1, REFS-3]. A measured boiling point of ~341 °C would indicate a 5-bromo-8-chloroisoquinoline mislabel, while a density closer to 1.56 g/cm³ would suggest 8-bromoisoquinoline [2]. This is particularly valuable for core facilities and CROs managing parallel synthesis of multiple isoquinoline series, where isomer cross-contamination could confound biological assay results.

Synthetic Route Scouting for Ortho-Disubstituted Isoquinoline Pharmacophores

Because direct electrophilic halogenation of isoquinoline cannot deliver the pure [8-Br,7-Cl] isomer and instead leads to 5,8-dibromo or 5,7,8-tribromo products [3], the commercial availability of this compound at 98% purity makes it the preferred starting point for route scouting. Process chemistry teams developing scalable routes to 8-alkoxy-7-amino-isoquinoline drug candidates can bypass the multi-step synthesis of the dihalogenated core and begin directly with chemoselective functionalization, accelerating the transition from discovery to preclinical development.

Quote Request

Request a Quote for 8-Bromo-7-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.